

Application Notes and Protocols for N106 Treatment in Primary Cardiomyocyte Culture

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Compound of Interest

Compound Name: N106

Cat. No.: B1677604

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Introduction

N106 is a first-in-class small molecule activator of sarcoplasmic reticulum calcium ATPase (SERCA2a) SUMOylation.[1] By directly activating the SUMO-activating enzyme E1 ligase, **N106** enhances the SUMOylation of SERCA2a, a critical protein for calcium cycling in cardiomyocytes.[1][2][3] Decreased activity and expression of SERCA2a are hallmarks of heart failure, making **N106** a promising therapeutic candidate for this condition.[2][3] In primary cardiomyocyte cultures, **N106** has been shown to increase cell contractility and improve calcium transient properties, demonstrating its potential for in vitro studies of cardiac function and drug discovery.[1][3]

These application notes provide detailed protocols for the use of **N106** in primary cardiomyocyte culture, including cell isolation, **N106** treatment, and functional assessment.

Mechanism of Action

N106 enhances the SUMOylation of SERCA2a, which in turn improves its ATPase activity and stability.[4][5][6] This leads to more efficient re-uptake of calcium into the sarcoplasmic reticulum during diastole, resulting in improved myocardial relaxation (lusitropy) and increased calcium availability for subsequent contractions, thereby enhancing contractility (inotropy).



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Caption: N106 Signaling Pathway.

Quantitative Data

The following table summarizes the quantitative effects of **N106** on primary cardiomyocyte function.

Parameter	Species	Cell Type	N106 Concentration	Effect	Reference
Sarcomere Shortening	Human	Primary Ventricular Cardiomyocytes	EC50 = 0.006 μ M	Increased contractility	[7]
Contractility	Rat	Cultured Cardiomyocytes	Dose-dependent	Increased contractility	[3]
Calcium Transient	Rat	Cultured Cardiomyocytes	Not specified	Improved properties	[3]

Experimental Protocols

Protocol 1: Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol is adapted from established methods for isolating primary cardiomyocytes.[8][9][10][11]

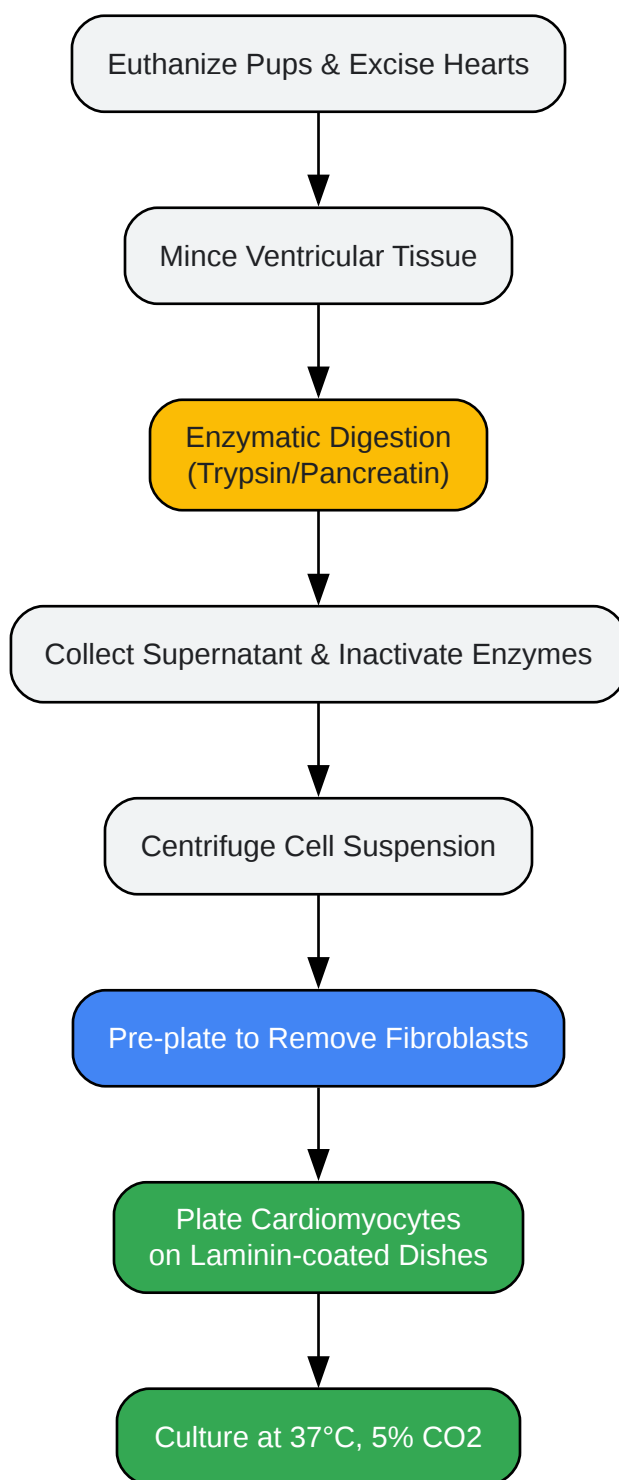
Materials:

- 1-3 day old Sprague-Dawley rat pups
- ADS buffer (116 mM NaCl, 20 mM HEPES, 1 mM NaH₂PO₄, 5.5 mM glucose, 5.4 mM KCl, 0.8 mM MgSO₄, pH 7.35)
- Enzyme solution: ADS buffer containing 0.1% Trypsin and 0.05% Pancreatin
- DMEM/F10 nutrient mixture with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- Laminin-coated culture dishes

Procedure:

- Euthanize neonatal rat pups according to approved institutional animal care and use committee protocols.
- Excise the hearts and place them in ice-cold ADS buffer.
- Trim away atria and connective tissue, and mince the ventricular tissue.
- Transfer the minced tissue to a sterile flask containing the enzyme solution.
- Incubate at 37°C with gentle agitation for 15-minute intervals.
- After each interval, collect the supernatant containing dissociated cells and add it to an equal volume of cold DMEM/F10 with 10% FBS to inactivate the enzymes.
- Repeat the digestion until the tissue is completely dissociated.
- Centrifuge the collected cell suspension at 200 x g for 5 minutes.
- Resuspend the cell pellet in DMEM/F10 with 10% FBS.
- To enrich for cardiomyocytes, pre-plate the cells on an uncoated dish for 1-2 hours to allow for fibroblast attachment.

- Collect the non-adherent cardiomyocytes and plate them on laminin-coated dishes.
- Culture the cells at 37°C in a 5% CO₂ incubator.



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Caption: NRVM Isolation Workflow.

Protocol 2: N106 Treatment of Primary Cardiomyocytes

Materials:

- Primary cardiomyocyte culture (e.g., NRVMs from Protocol 1)
- **N106** stock solution (dissolved in a suitable solvent, e.g., DMSO)
- Culture medium

Procedure:

- Prepare a stock solution of **N106** in a vehicle such as DMSO.
- On the day of the experiment, dilute the **N106** stock solution in pre-warmed culture medium to the desired final concentrations. It is recommended to perform a dose-response curve, for example, ranging from 1 nM to 10 μ M.
- Include a vehicle control (culture medium with the same concentration of DMSO as the highest **N106** concentration).
- Remove the existing culture medium from the cardiomyocytes and replace it with the medium containing the different concentrations of **N106** or vehicle control.
- Incubate the cells for the desired period. For acute effects on contractility and calcium transients, measurements can be taken within 10-30 minutes.^[1] For longer-term studies, incubation can be extended to 24 hours or more.^[1]

Protocol 3: Assessment of Cardiomyocyte Contractility

This protocol utilizes video-based sarcomere length detection.

Materials:

- Inverted microscope with a camera
- IonOptix MyoCam-S or similar system

- Field stimulation electrodes
- Data acquisition and analysis software

Procedure:

- Place the culture dish with **N106**-treated or control cardiomyocytes on the microscope stage.
- Pace the cardiomyocytes using field stimulation at a physiological frequency (e.g., 1 Hz).
- Record videos of contracting cardiomyocytes.
- Use software to analyze the videos and measure sarcomere length changes.
- Key parameters to quantify include:
 - Peak shortening (% of resting sarcomere length)
 - Maximal velocity of shortening (+dL/dt)
 - Maximal velocity of relengthening (-dL/dt)
 - Time to peak shortening
 - Time to 90% relengthening

Protocol 4: Measurement of Intracellular Calcium Transients

Materials:

- Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
- Fluorescence microscopy system with a light source for excitation and a detector for emission
- Data acquisition and analysis software

Procedure:

- Load the cardiomyocytes with a fluorescent calcium indicator according to the manufacturer's instructions.
- Wash the cells to remove excess dye.
- Treat the cells with **N106** or vehicle control as described in Protocol 2.
- Place the dish on the fluorescence microscope stage and pace the cells.
- Record the changes in fluorescence intensity over time.
- Key parameters to analyze include:
 - Peak systolic calcium amplitude
 - Diastolic calcium level
 - Calcium transient decay rate (Tau)
 - Time to peak calcium

Protocol 5: Cell Viability Assay

A standard MTT assay can be used to assess the effect of **N106** on cardiomyocyte viability.

Materials:

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
- 96-well plate reader

Procedure:

- Plate cardiomyocytes in a 96-well plate.
- Treat the cells with a range of **N106** concentrations and a vehicle control for the desired duration (e.g., 24-48 hours).

- Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Express cell viability as a percentage of the vehicle-treated control.

Protocol 6: Assessment of Cardiomyocyte Hypertrophy

Hypertrophy can be assessed by measuring cell size and the expression of hypertrophic markers.

Materials:

- Phalloidin conjugated to a fluorescent dye (for cell size measurement)
- Antibodies against hypertrophic markers (e.g., atrial natriuretic peptide - ANP, brain natriuretic peptide - BNP)
- Fluorescence microscope
- Reagents for quantitative PCR or Western blotting

Procedure:

Cell Size Measurement:

- Treat cardiomyocytes with **N106** or a positive control for hypertrophy (e.g., endothelin-1) for 48-72 hours.
- Fix the cells and stain with fluorescently labeled phalloidin to visualize the actin cytoskeleton.
- Capture images using a fluorescence microscope.
- Use image analysis software to measure the surface area of individual cardiomyocytes.

Hypertrophic Marker Expression:

- After treatment, lyse the cells to extract RNA or protein.
- Perform quantitative PCR to measure the mRNA levels of hypertrophic markers like ANP and BNP.
- Perform Western blotting to measure the protein levels of these markers.

Troubleshooting

Issue	Possible Cause	Solution
Low cardiomyocyte yield/viability after isolation	Over-digestion with enzymes, mechanical stress	Optimize digestion time, handle cells gently
High fibroblast contamination	Incomplete pre-plating	Extend pre-plating time, or use a fibroblast growth inhibitor
No response to N106	Incorrect N106 concentration, degraded compound	Verify N106 concentration and integrity, perform a dose-response
High background in fluorescence assays	Incomplete washing of dye	Ensure thorough washing after dye loading
Inconsistent contractility/calcium transient measurements	Unhealthy cells, inconsistent pacing	Ensure cells are healthy and beating regularly before recording, maintain stable temperature and pacing

Conclusion

N106 is a valuable tool for studying cardiomyocyte function in vitro. By following these protocols, researchers can effectively utilize **N106** to investigate its effects on cardiomyocyte contractility, calcium handling, and its potential as a therapeutic agent for heart failure. Careful optimization of cell isolation and culture conditions is crucial for obtaining reliable and reproducible results.

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